2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro-
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Overview
Description
2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro- is a chemical compound with the molecular formula C9H5NO5 It is a derivative of coumarin, a naturally occurring compound found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro- typically involves the nitration of 6-hydroxycoumarin. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration. The reaction mixture is then neutralized, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis. In biological systems, it may exert its effects by modulating enzyme activities and signaling pathways, leading to its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxycoumarin: A precursor in the synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro-.
Coumarin: The parent compound with similar structural features.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one: Another derivative with different substituents.
Uniqueness
2H-1-Benzopyran-2-one, 6-hydroxy-5-nitro- is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90484-01-8 |
---|---|
Molecular Formula |
C9H5NO5 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
6-hydroxy-5-nitrochromen-2-one |
InChI |
InChI=1S/C9H5NO5/c11-6-2-3-7-5(9(6)10(13)14)1-4-8(12)15-7/h1-4,11H |
InChI Key |
UHNQYYSQQVFFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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